molecular formula C9H4N2O2S2 B136459 3,5-Diisothiocyanatobenzoic acid CAS No. 151890-10-7

3,5-Diisothiocyanatobenzoic acid

Cat. No.: B136459
CAS No.: 151890-10-7
M. Wt: 236.3 g/mol
InChI Key: FYIAGFHYULXJLE-UHFFFAOYSA-N
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Description

3,5-Diisothiocyanatobenzoic acid is a chemical compound with the molecular formula C9H4N2O2S2 and a molecular weight of 236.27 g/mol . It is a derivative of benzoic acid and belongs to the isothiocyanate family. This compound is known for its colorless crystalline structure and solubility in water . It has significant importance in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3,5-Diisothiocyanatobenzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction conditions include maintaining a low temperature to ensure the stability of the intermediate products. The general reaction scheme is as follows:

    Starting Material: 3,5-diaminobenzoic acid

    Reagent: Thiophosgene

    Conditions: Low temperature, typically around 0-5°C

    Product: this compound

Chemical Reactions Analysis

3,5-Diisothiocyanatobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The isothiocyanate groups can be hydrolyzed to form amines and carbon dioxide.

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Diisothiocyanatobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,5-Diisothiocyanatobenzoic acid can be compared with other isothiocyanate derivatives, such as:

    Phenyl isothiocyanate: Similar in reactivity but lacks the additional carboxylic acid group.

    Allyl isothiocyanate: Known for its presence in mustard oil, it has different physical properties and applications.

    Benzyl isothiocyanate: Another isothiocyanate derivative with distinct biological activities.

The uniqueness of this compound lies in its dual isothiocyanate groups and the presence of a carboxylic acid group, which provides additional reactivity and potential for diverse applications .

Properties

IUPAC Name

3,5-diisothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIAGFHYULXJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346983
Record name 3,5-Diisothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151890-10-7
Record name 3,5-Diisothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151890-10-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Carbon disulfide (0.54 mL, 9.1 mmol) was added to a mixture comprising 3,5-diaminobenzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.84 mL, 6.0 mmol), followed by stirring at room temperature for 31 hours. To the obtained reaction mixture, a tetrahydrofuran (2.0 mL) solution of iodine (0.82 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 2.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (76 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the obtained residue, ethyl acetate (6 mL), water (3 mL) and sodium hydrogencarbonate (10 mg, 0.12 mmol) were added, and the organic layer was concentrated under reduced pressure to dryness. To the obtained residue, chloroform (6 mL) was added and thoroughly mixed, and then an insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to dryness, and then, to the obtained residue, chloroform (6 mL) and hexane (1 mL) were added and thoroughly mixed. Then, the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to dryness to obtain 3,5-diisothiocyanatobenzoic acid as a colorless solid (0.31 g, yield: 86%, HPLC purity: 97%, HPLC retention time: 5.3 min). LC-MS ES-235 (retention time: 4.6 min, condition 1).
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
0.84 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
76 mg
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five

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